8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is a compound of significant interest in the field of medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 204.21 g/mol. This compound is noted for its potential applications in pharmaceuticals, particularly as an active pharmaceutical ingredient due to its structural properties and biological activity.
This compound falls under the category of pharmaceutical intermediates and is also classified as an active pharmaceutical ingredient. Its structural characteristics make it a candidate for various applications in drug development and synthesis processes. The compound's CAS number is 1408282-26-7, and it has been referenced in various chemical databases, including PubChem and BenchChem, indicating its recognition in scientific literature .
The synthesis of 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one involves a multi-step process that requires careful execution to ensure high purity and yield. The synthetic routes typically start with the preparation of a precursor compound, such as 2-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9(10H)-one.
This synthesis pathway highlights the complexity involved in producing this compound and underscores the importance of optimizing each step to achieve the desired quality.
The molecular structure of 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is characterized by its unique azepinoindole framework. The structural representation can be summarized as follows:
This structure indicates the presence of a fluorine atom at the 8-position on the indole ring system, contributing to its chemical properties and biological activity .
The chemical reactivity of 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one allows for various transformations that can be exploited in synthetic chemistry. Notably:
These reactions illustrate the versatility of this compound as a building block in organic synthesis.
While specific mechanisms of action for 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one are still under investigation, it is believed that compounds within this class may interact with biological targets such as enzymes or receptors involved in disease pathways. For instance:
The physical and chemical properties of 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one are essential for understanding its behavior in various environments:
These properties influence its stability and reactivity in chemical reactions and formulations .
8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one has several potential applications:
Its role as a pharmaceutical intermediate positions it as a critical component in drug discovery and development efforts across various therapeutic areas .
Initial synthetic routes rely on catalytic hydrogenation to construct the dihydroazepine ring. A nitro-substituted indole precursor undergoes hydrogenation at 50–60°C under 3–5 bar H₂ pressure, using palladium on carbon (Pd/C, 5–10 wt%) or platinum oxide (PtO₂) catalysts. This step reduces nitro groups and simultaneously hydrogenates the azepine ring, achieving >85% yield when conducted in polar aprotic solvents like DMF or THF [4] [8]. Subsequent nitration introduces the fluorine-adjacent nitro group essential for downstream functionalization. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C affords regioselective nitration at the 8-position, critical for fluorine introduction via the Schiemann reaction [4].
Table 1: Catalytic Hydrogenation Parameters for Key Intermediates
Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
Pd/C (5%) | 3 | 50 | DMF | 87 |
PtO₂ | 5 | 60 | THF | 92 |
Pd/C (10%) | 4 | 55 | Ethanol | 78 |
Palladium catalysis enables precise C–C and C–N bond formation on the azepinoindole scaffold. Suzuki-Miyaura coupling is employed to attach aryl/heteroaryl groups at the 2-position using brominated precursors (e.g., 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, CAS 283173-80-8). Optimized conditions use Pd(PPh₃)₄ (2–5 mol%) and potassium carbonate (K₂CO₃) in toluene/water (4:1) at 80–90°C, yielding 75–90% of biaryl products [2] [7]. Buchwald-Hartwig amination is equally vital, installing aminomethylphenyl groups essential for Rucaparib analogs. Here, Pd₂(dba)₃/XPhos catalyzes amination between bromo-azepinoindoles and 4-(aminomethyl)phenylboronic acid, achieving 70–82% yields. These reactions tolerate the ketone and fluorinated indole moieties without side reactions [3] [7].
Cyclization of o-fluoro-substituted precursors to form the seven-membered azepine ring exploits potassium nitrate (KNO₃) as a mild oxidant. In a representative protocol, a tetralone intermediate undergoes cyclization in acetic anhydride with KNO₃ (1.2–1.5 eq) at 110–120°C. This step forms the lactam ring while preserving the fluorine substituent, with yields enhanced to 88% when using catalytic copper(I) iodide (CuI, 0.5 mol%) [4]. Temperature control is critical: Below 100°C, ring closure is incomplete, while above 130°C, dehalogenation occurs. Post-cyclization, the crude product is purified via crystallization from ethanol/water mixtures to achieve >98% HPLC purity [7].
Table 2: Potassium Nitrate-Mediated Cyclization Optimization
KNO₃ (eq) | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1.2 | None | 110 | 8 | 72 |
1.5 | CuI (0.5%) | 120 | 6 | 88 |
1.3 | CuBr (1%) | 115 | 7 | 81 |
Alkyne functionalities in early intermediates are protected as trimethylsilyl (TMS) derivatives to prevent side reactions during cyclization. Trimethylsilylacetylene (TMSA) reacts with iodo-indole precursors under Sonogashira conditions [PdCl₂(PPh₃)₂/CuI, Et₃N], delivering TMS-protected alkynes in 85–90% yields [4]. The bulky TMS group shields the alkyne during subsequent nitration or hydrogenation. Deprotection occurs in situ using potassium carbonate (K₂CO₃) in methanol, regenerating the terminal alkyne for azepine ring closure. This strategy minimizes polymerization and byproduct formation, improving overall cyclization efficiency by 20–25% compared to non-protected routes [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1